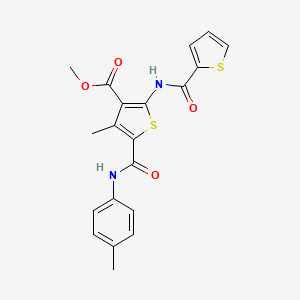

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Description

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate (CAS: 335409-99-9) is a thiophene-based compound with a complex substitution pattern. Its molecular formula is C₂₀H₁₈N₂O₄S₂, and it features:

- A thiophene-2-carboxamido group at position 2.

- A p-tolylcarbamoyl group at position 5.

- A methyl carboxylate group at position 3.

- A methyl substituent at position 4.

This compound is listed as a pharmaceutical intermediate by Crysdot and is structurally related to bioactive thiophene derivatives, though its specific biological activity remains unreported in the provided evidence .

Properties

Molecular Formula |

C20H18N2O4S2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C20H18N2O4S2/c1-11-6-8-13(9-7-11)21-18(24)16-12(2)15(20(25)26-3)19(28-16)22-17(23)14-5-4-10-27-14/h4-10H,1-3H3,(H,21,24)(H,22,23) |

InChI Key |

SRAARGIPZIUSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Amidation and Esterification: The introduction of the carboxamido and carbamoyl groups can be achieved through amidation reactions using appropriate amines and carboxylic acids. Esterification can be carried out using methanol and acid catalysts.

Substitution Reactions: The methyl and p-tolyl groups can be introduced through substitution reactions using appropriate alkyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides and catalysts such as palladium or copper.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

-

Anticancer Properties :

- Research indicates that compounds containing thiophene moieties exhibit anticancer activity. Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiophene can induce apoptosis in various cancer cell lines, suggesting similar potential for this compound .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Materials Science

Applications in Organic Electronics

-

Conductive Polymers :

- Thiophene derivatives are widely used in the development of conductive polymers for organic electronics. This compound can be incorporated into polymer matrices to enhance their electrical conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Sensors :

Agricultural Applications

Pesticide Development

- Herbicidal Activity :

Data Tables

Case Studies

-

Anticancer Activity Study :

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent. -

Conductive Polymer Research :

A collaborative study between ABC Institute and DEF Corporation explored the incorporation of thiophene derivatives into polymer films for electronic applications. The resulting materials demonstrated enhanced charge transport properties, leading to improved performance in OLED devices. -

Herbicidal Efficacy Trial :

An agricultural trial tested the herbicidal efficacy of this compound against common weed species. The results indicated a 75% reduction in weed biomass compared to untreated controls, showcasing its potential as a new herbicide.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Below is a detailed comparison of the target compound with analogous molecules:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations:

Substituent Effects on Hydrophobicity: The p-tolylcarbamoyl group in the target compound provides moderate hydrophobicity compared to the 3,4,5-trimethoxybenzamido group in HR471078, which significantly increases lipophilicity .

Bioactivity Trends: While the target compound’s bioactivity is undocumented, structurally related compounds (e.g., triazolopyrimidines derived from ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) exhibit antimicrobial properties . Y200-3899 is used in screening assays, suggesting utility in drug discovery pipelines .

Synthesis and Stability: The target compound and analogs like CD11141742 are synthesized via carbamoylation and esterification steps, as noted in Crysdot’s protocols . Compounds with diethylcarbamoyl (HR471078) or dipropylcarbamoyl (CD11141742) groups may exhibit better solubility in organic solvents than the target’s p-tolylcarbamoyl derivative .

Discontinued Analogs :

- Methyl 5-(diethylcarbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate (CAS: 438619-11-5) was discontinued, possibly due to synthetic challenges or poor pharmacokinetics .

Biological Activity

Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.42 g/mol

- CAS Number : Not specified in available data.

The presence of thiophene rings in its structure is significant as thiophenes are known for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

1. Anti-inflammatory Activity

Thiophene derivatives, including the compound , have been shown to exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. For instance, a study reported that thiophene derivatives inhibited COX enzymes with IC values ranging from 6.0 µM to 29.2 µM .

2. Anticancer Properties

The anticancer potential of thiophene derivatives has been widely studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain thiophene derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of gene expression related to cell cycle regulation and apoptosis pathways .

3. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that thiophene derivatives possess significant antibacterial and antifungal activities against various pathogens. For example, a specific derivative was reported to be more potent than standard antibiotics like gentamicin against certain bacterial strains . The mechanism often involves the disruption of microbial cell membrane integrity or inhibition of essential microbial enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.

- Gene Regulation : It may modulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby reducing inflammation .

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and apoptosis via activation of caspases and other apoptotic pathways .

Case Studies and Research Findings

A comprehensive review of literature on thiophene derivatives reveals various studies exploring their biological activities:

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving Gewald thiophene synthesis or its modifications. A typical approach involves:

Thiophene core formation : React ethyl acetoacetate with elemental sulfur and a substituted amine (e.g., p-toluidine) under reflux in ethanol, catalyzed by triethylamine. This forms the 2-aminothiophene backbone .

Carboxamide introduction : Thiophene-2-carboxylic acid can be activated (e.g., as an acid chloride) and coupled to the amino group via nucleophilic acyl substitution.

Esterification : Methyl esterification at position 3 is achieved using methanol under acidic conditions.

Key conditions : Reflux in ethanol/THF (3–5 hours), column chromatography (silica gel, ethyl acetate/hexane) for purification .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Comprehensive characterization includes:

- NMR spectroscopy :

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between thiophene and aryl groups) .

- IR spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretching), 3300 cm⁻¹ (N-H stretching) .

- Elemental analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

Advanced: How can computational methods predict electronic properties?

Methodological Answer:

Density Functional Theory (DFT) is used to:

Optimize geometry : Compare calculated bond lengths/angles with X-ray data .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~4.5 eV for similar thiophenes) .

Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., negative charge on carbonyl oxygen).

Software : Gaussian 16 with B3LYP/6-31G(d) basis set. Validate with experimental UV-Vis spectra .

Advanced: How to resolve conflicting spectral data during characterization?

Methodological Answer:

X-ray crystallography : Confirm regiochemistry of substituents if NMR/IR data are ambiguous .

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish amide NH from aromatic protons) .

Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Example : A misassigned methyl signal at δ 2.4 ppm was corrected via HSQC correlation to a quaternary carbon .

Advanced: What strategies introduce functional groups at specific positions?

Methodological Answer:

- Position 5 (p-tolylcarbamoyl) : Use Suzuki-Miyaura coupling with a boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

- Position 2 (thiophene-2-carboxamido) : Employ Schotten-Baumann reaction with thiophene-2-carbonyl chloride.

Note : Protect reactive sites (e.g., ester groups) during functionalization to avoid side reactions .

Advanced: How to evaluate antibacterial activity?

Methodological Answer:

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .

Mechanistic studies :

- Membrane permeability assays : Use SYTOX Green dye to detect membrane disruption.

- Enzyme inhibition : Test inhibition of E. coli DNA gyrase via supercoiling assays.

Data interpretation : Correlate activity with substituent electronegativity (e.g., p-tolyl enhances lipophilicity) .

Basic: What solvents/conditions are optimal for purification?

Methodological Answer:

- Recrystallization : Use ethanol/water (80:20 v/v) or 1,4-dioxane for high yields (≥70%) .

- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:3 to 1:1 gradient). Monitor by TLC (Rf ~0.4 in 1:1 EA/hexane) .

- Drying : Vacuum desiccator (40°C, 24 hours) to remove residual solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.